molecular formula C11H15NO4 B2573534 N,2,5-trimethoxy-N-methylbenzamide CAS No. 1146443-78-8

N,2,5-trimethoxy-N-methylbenzamide

Cat. No.: B2573534
CAS No.: 1146443-78-8
M. Wt: 225.244
InChI Key: MQDDPEOEMOCNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,5-Trimethoxy-N-methylbenzamide (CAS 1146443-78-8) is a benzamide derivative featuring a methyl group on the nitrogen atom and methoxy substituents at the 2-, 5-, and unnumbered positions of the aromatic ring. Its molecular formula is C₁₁H₁₅NO₄ (molecular weight: 225.25 g/mol), with a structure distinguished by the unique positioning of methoxy groups compared to isomers such as N,3,5-trimethoxy-N-methylbenzamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,5-trimethoxy-N-methylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with methanol and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final benzamide product by the addition of a methylamine source .

Industrial Production Methods

the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N,2,5-trimethoxy-N-methylbenzamide has shown potential in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism involves modulation of cell cycle progression and promotion of apoptotic signaling pathways.

    Case Study : A study demonstrated that treatment with this compound resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.
  • Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various reactions:

  • Reagent for Synthesis : Utilized in condensation reactions and acylation processes.
  • Catalyst Role : Acts as a catalyst in synthetic pathways to improve yield and efficiency.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis in MDA-MB-231 cells
Anti-inflammatoryInhibition of COX and LOX
Enzyme InhibitionModulation of enzyme activities

Material Science

This compound is also being explored for its applications in material science:

  • Polymer Development : The compound can enhance the physical properties of polymers, such as thermal stability and chemical resistance. This makes it valuable in creating high-performance materials used across various industries including automotive and aerospace.

Mechanism of Action

The mechanism of action of N,2,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Methoxy Substitution

N,3,5-Trimethoxy-N-methylbenzamide (CAS 155586-39-3)

  • Structure : Methoxy groups at positions 3, 5, and the unnumbered para position (relative to the amide group).
  • Physical Properties : Brown oily liquid with a boiling point of 148–150°C at 1.0 Torr .
  • Synthesis : Prepared from 3,5-dimethoxybenzoic acid via acylation, yielding 87% as a pale yellow oil .
  • Spectroscopy : ¹H NMR (CDCl₃) shows aromatic singlets at δ 6.78 (2H) and δ 6.53 (1H), with methoxy resonances at δ 3.80 (6H, 3,5-OCH₃) and δ 3.33 (3H, N-CH₃) .

Comparison :

  • The 2,5-substituted isomer likely exhibits distinct NMR patterns due to altered aromatic proton environments. For instance, the proton ortho to the 5-methoxy group (position 6) may display coupling, leading to a doublet or multiplet.
  • Positional isomerism affects electronic properties: 3,5-substitution creates a para-directing electronic effect, while 2,5-substitution may influence steric hindrance and regioselectivity in reactions.

Functional Group Modifications: N-Substituents and Hydroxy Groups

N-Cyclohexyl-3,4,5-trimethoxybenzamide

  • Structure : Cyclohexyl group on the nitrogen and methoxy groups at 3,4,5 positions.
  • Applications : Demonstrates anticancer activity via nuclear factor inhibition .
  • Physical Properties : Crystalline solid (78% yield) with hydrogen-bonded chains along the b-axis .

N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide (CAS 63886-97-5)

  • Structure : Hydroxyethyl substituent on nitrogen.

Comparison :

  • N-Methyl vs. N-Cyclohexyl/N-Hydroxyethyl :
    • Methyl groups (as in the target compound) improve lipophilicity and metabolic stability compared to bulky cyclohexyl or polar hydroxyethyl groups.
    • Cyclohexyl derivatives may exhibit higher melting points due to improved crystal packing .

Substituent Number and Bioactivity

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

  • Structure : 3,4,5-Trimethoxybenzamide with a 4-bromophenyl substituent.
  • Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline, forming hydrogen-bonded chains .

2,5-Dimethoxy-N,N-dimethylbenzamide

  • Structure : Dimethylamide with methoxy groups at 2 and 5 positions.
  • Key Difference : Lack of a third methoxy group reduces steric and electronic effects compared to the target compound .

Comparison :

  • Methoxy Count :
    • Three methoxy groups (e.g., 3,4,5-trimethoxy derivatives) enhance electron-donating effects, activating the ring for electrophilic substitution.
    • The target compound’s 2,5-substitution may reduce symmetry, impacting crystallinity and solubility compared to 3,4,5-analogs.

Data Tables

Table 1: Structural and Physical Comparison

Compound Methoxy Positions N-Substituent Physical State Boiling Point (°C) Key Applications
N,2,5-Trimethoxy-N-methylbenzamide 2, 5, unnumbered Methyl Not reported Not reported Hypothesized medicinal
N,3,5-Trimethoxy-N-methylbenzamide 3, 5, unnumbered Methyl Oily liquid 148–150 (1.0 Torr) Synthetic intermediate
N-Cyclohexyl-3,4,5-trimethoxybenzamide 3,4,5 Cyclohexyl Crystalline solid Not reported Anticancer research
N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide 3,4,5 2-Hydroxyethyl Not reported Not reported Catalysis, metal ligands

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (Aromatic Region) ¹³C NMR (Carbonyl)
N,3,5-Trimethoxy-N-methylbenzamide δ 6.78 (s, 2H), δ 6.53 (s, 1H) δ 169.7 (C=O)
This compound Not reported Not reported
N-Cyclohexyl-3,4,5-trimethoxybenzamide δ 7.23 (s, 1H) δ 164.2 (C=O)

Biological Activity

N,2,5-trimethoxy-N-methylbenzamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in disease treatment, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzene ring with three methoxy groups at the 2, 5, and 3 positions, respectively, along with a methylamide functional group. This specific substitution pattern influences its chemical reactivity and biological activity. The molecular formula is C_{12}H_{17}N_{1}O_{3}, with a molecular weight of 225.24 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. Preliminary studies suggest that it interacts with targets involved in signal transduction and gene expression.
  • Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in HepG2 cells by modulating mitochondrial membrane potential and activating apoptotic pathways .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against several bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has shown promising anticancer activity in preliminary studies. For example:

  • Cytotoxicity : In a study screening various synthesized compounds for cytotoxic effects against HepG2 liver cancer cells, some derivatives exhibited IC50 values ranging from 1.38 to 3.21 µM .
  • Mechanistic Insights : The mechanism involves the induction of apoptosis through the intrinsic pathway by increasing pro-apoptotic factors (p53 and Bax) while decreasing anti-apoptotic factors (Bcl-2) .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylbenzamideTwo methyl groups on nitrogenLess sterically hindered than trimethoxy derivative
3,4-DimethoxybenzamideTwo methoxy groups on benzeneExhibits different biological activities
N-Methyl-N-(4-methoxyphenyl)benzamideOne methoxy group on para positionPotentially different pharmacokinetic properties
2-Bromo-3,4-dimethoxy-N-methylbenzamideBromine substitution at ortho positionMay exhibit enhanced reactivity due to halogen presence

These comparisons highlight how the positioning of methoxy groups influences both reactivity and biological activity.

Study 1: Anticancer Activity Assessment

In a recent study focusing on the anticancer potential of this compound and its analogs, researchers evaluated their effects on various cancer cell lines using standard cytotoxicity assays. The results indicated significant growth inhibition in cell lines such as HEPG2 and MCF7. The most active derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria in agar diffusion assays. Further testing revealed minimum inhibitory concentrations (MICs) that suggest potential for therapeutic use.

Q & A

Q. Basic Synthesis and Optimization

Q. Q1: What are the most reliable synthetic routes for N,2,5-trimethoxy-N-methylbenzamide, and how can reaction yields be optimized?

A1: The compound is typically synthesized via acylation of substituted benzoic acids. A validated method involves coupling 3,5-dimethoxybenzoic acid with N-methoxy-N-methylamine using reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in polar aprotic solvents (e.g., acetonitrile), achieving yields up to 87% . Key optimization steps include:

  • Stoichiometry: Maintain a 1:1.2 molar ratio of acid to amine to minimize side products.
  • Solvent choice: Acetonitrile enhances solubility of DMT-MM and intermediates.
  • Temperature: Reactions at 25°C reduce degradation of sensitive methoxy groups.

Q. Advanced Structural Characterization

Q. Q2: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

A2: Discrepancies in 1H^1H NMR peaks (e.g., aromatic proton shifts between δ 6.53–6.78 ppm) may arise from solvent polarity or rotational isomerism. To resolve this:

  • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign methoxy groups (δ 3.33–3.80 ppm) .
  • Compare experimental HRMS data with theoretical m/z values (e.g., calculated 226.1073 vs. observed 226.1070 for C11H15NO4\text{C}_{11}\text{H}_{15}\text{NO}_4) to validate molecular integrity .
  • Cross-reference with crystallographic data from analogous compounds (e.g., CCDC 879671-879673 for trimethoxybenzamide derivatives) .

Q. Basic Stability and Storage

Q. Q3: What conditions are critical for maintaining the stability of this compound in laboratory settings?

A3: Stability is influenced by:

  • Moisture: Store desiccated at −20°C to prevent hydrolysis of the amide bond.
  • Light: Protect from UV exposure to avoid demethylation of methoxy groups.
  • Solvent compatibility: Dissolve in chloroform or DMSO for long-term storage; avoid protic solvents like methanol .

Q. Advanced Computational Modeling

Q. Q4: How can DFT calculations guide the design of derivatives with enhanced bioactivity?

A4: Density Functional Theory (DFT) predicts electronic and steric effects of substituents:

  • Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing groups at C2 lower LUMO energy, enhancing electrophilicity).
  • Simulate hydrogen-bonding interactions (e.g., between the amide carbonyl and target proteins) using software like Gaussian .
  • Validate models against experimental data (e.g., IR carbonyl stretches at ~1697 cm1^{-1}) .

Q. Data Contradiction Analysis

Q. Q5: How should researchers address inconsistencies in reported bioactivity data for this compound?

A5: Contradictions may stem from assay conditions or impurities. Mitigation strategies include:

  • Reproducibility checks: Use high-purity samples (>95% by HPLC) and standardized assays (e.g., MIC tests for antimicrobial activity) .
  • Control experiments: Compare with structurally validated analogs (e.g., 3,4,5-trimethoxy-N-alkylbenzamides) to isolate substituent effects .
  • Meta-analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. Toxicology and Environmental Impact

Q. Q6: What are the current gaps in toxicological data, and how can researchers address them?

A6: No acute/chronic toxicity or ecotoxicity data exists for this compound . Recommended studies:

  • In vitro assays: Test cytotoxicity using HepG2 cells and Ames mutagenicity assays.
  • Environmental fate: Assess soil mobility (log KowK_{ow} predictions) and biodegradability via OECD 301 guidelines .

Q. Advanced Application in Drug Discovery

Q. Q7: What methodologies enable the use of this compound as a scaffold for kinase inhibitors?

A7: Structural modifications enhance target affinity:

  • Fragment-based design: Introduce sulfonamide or trifluoromethyl groups at C5 to improve ATP-binding pocket interactions .
  • Click chemistry: Attach triazole moieties via CuAAC reactions for combinatorial libraries .
  • Crystallography: Co-crystallize derivatives with target kinases (e.g., EGFR) to refine binding poses .

Properties

IUPAC Name

N,2,5-trimethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDDPEOEMOCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Oxalyl chloride (3.6 mL, 41.3 mmol) was added to a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL) at room temperature. Then, DMF (0.2 mL) was added to the mixture. The resulting solution was stirred at room temperature for 2 h, and the solvent was removed on a rotary evaporator. The crude material was placed under vacuum for 30 minutes to remove the residual oxalyl chloride to give the crude acid chloride. Crude material was dissolved in DCM (100 mL) and cooled down to 0° C. To this solution, N,O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) and triethylamine (6.8 mL, 48.78 mmol) were added respectively. The resulting mixture was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed with H2O (2×100 mL), washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated on a rotary evaporator. The crude material was purified by silica gel chromatography to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Oxalyl chloride (3.6 mL, 41.3 mmol) was added to a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL). Then DMF (0.2 mL) was added to the mixture. The solution was stirred at room temperature for 2 h, and the solvent was removed under reduced pressure. The crude material was placed under vacuum for 30 min to remove the residual oxalyl chloride. Triethylamine (6.8 mL, 48.78 mmol) was added dropwise to the mixture of the residue and N,O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) in DCM (100 mL) at 0° C. The solution was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed with H2O (2×100 mL), washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified by silica gel chromatography to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL) was added oxalyl chloride (3.6 mL, 41.3 mmol) and then DMF (0.2 mL). The solution was stirred at room temperature for 2 h, and the solvent was removed under reduced pressure. The crude material was placed under vacuum for 30 min to remove all of the oxalyl chloride. To a mixture of the residue and N, O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) in DCM (100 mL) at 0° C., triethylamine (6.8 mL, 48.78 mmol) was added dropwise. The solution was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed (2×100 mL H2O, 100 mL brine), dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified on a silica gel column to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 2,5-dimethoxybenzoic acid (6.00 g, 33.0 mmol) in DCM (100 mL) was added oxalyl chloride (3.6 mL, 41.3 mmol) and then DMF (0.2 mL). The solution was stirred at room temperature for 2 h, and the solvent was removed under reduced pressure. The crude material was placed under vacuum for 30 min to remove all of the oxalyl chloride. To a mixture of the residue and N,O-dimethylhydroxylamine hydrochloride (4.03 g, 41.32 mmol) in DCM (100 mL) at 0° C., triethylamine (6.8 mL, 48.78 mmol) was added dropwise. The solution was stirred at 0° C. for 30 min and then at room temperature for additional 30 min. The reaction was diluted with DCM (50 mL), washed (2×100 mL H2O, 100 mL brine), dried over Na2SO4, and concentrated under reduced pressure. The crude material was purified on a silica gel column to yield N,2,5-trimethoxy-N-methylbenzamide (7.32 g, 99%) as clear oil which solidified over time. 1H NMR (CDCl3): δ 7.90 (m, 3H), 3.82 (s, 3H), 3.79 (s, 3H), 3.58 (br s, 3H), 3.32 (br s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.